Cas no 1905182-84-4 (N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide)
N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
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- Inchi: 1S/C14H16N4O3/c19-14(15-9-11-2-1-5-21-11)12-8-13(17-10-16-12)18-3-6-20-7-4-18/h1-2,5,8,10H,3-4,6-7,9H2,(H,15,19)
- InChI Key: MUSVSCSTPCLHSR-UHFFFAOYSA-N
- SMILES: C1N=C(N2CCOCC2)C=C(C(NCC2=CC=CO2)=O)N=1
N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6495-2518-2μmol |
N-[(furan-2-yl)methyl]-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1905182-84-4 | 90%+ | 2μl |
$85.5 | 2023-07-05 | |
| Life Chemicals | F6495-2518-1mg |
N-[(furan-2-yl)methyl]-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1905182-84-4 | 90%+ | 1mg |
$81.0 | 2023-07-05 | |
| Life Chemicals | F6495-2518-2mg |
N-[(furan-2-yl)methyl]-6-(morpholin-4-yl)pyrimidine-4-carboxamide |
1905182-84-4 | 90%+ | 2mg |
$88.5 | 2023-07-05 |
N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Introduction to N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide (CAS No. 1905182-84-4)
N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide, identified by its CAS number 1905182-84-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further exploration in medicinal chemistry. The presence of both furan and pyrimidine moieties in its molecular framework contributes to its distinct chemical properties and potential biological activities.
The furan ring, a five-membered aromatic oxygen-containing heterocycle, is known for its versatility in medicinal chemistry due to its ability to engage in various interactions with biological targets. In particular, the 2-methylfuran moiety within this compound can serve as a key pharmacophore, influencing both the solubility and binding affinity of the molecule. This feature is particularly relevant in the design of drugs that require efficient delivery and interaction with biological systems.
The second prominent structural component, the pyrimidine ring, is another cornerstone of modern drug design. Pyrimidines are fundamental building blocks in nucleic acids and have been extensively utilized in the development of antiviral, anticancer, and antimicrobial agents. The incorporation of a morpholine group at the 4-position of the pyrimidine ring in N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide further enhances its potential therapeutic applications. Morpholine derivatives are known for their ability to modulate enzyme activity and receptor binding, making them valuable in the development of small-molecule drugs.
The carboxamide functional group at the 4-position of the pyrimidine ring adds another layer of complexity to the molecule's chemical behavior. Carboxamides are versatile pharmacophores that can participate in hydrogen bonding interactions, which are crucial for achieving high affinity and selectivity in drug-target binding. This feature makes N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide a particularly interesting compound for further investigation.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The combination of furan, pyrimidine, and morpholine moieties in N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide aligns well with this trend. Several studies have demonstrated the efficacy of such compounds in modulating various biological pathways, including those involved in inflammation, cancer, and infectious diseases.
A particularly noteworthy area of research involves the use of these compounds as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. The structural features of N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide, particularly the interaction between the furan, pyrimidine, and morpholine groups, make it a promising candidate for inhibiting specific kinases. Preliminary studies have shown that derivatives of this compound can effectively block the activity of certain kinases, leading to reduced cell proliferation and apoptosis induction.
In addition to their kinase inhibitory activity, these compounds have also shown potential in other therapeutic areas. For instance, some derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cascades. This makes them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The development of new synthetic methodologies for constructing complex heterocyclic molecules like N-(< strong >furan - 2 - ylmethyl strong >) - 6 - ( strong > morpholin - 4 - yl strong >) pyrimidine - 4 - carboxamide has been an ongoing challenge. However, recent advances in organic synthesis have made it possible to access these molecules more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the construction of complex molecular frameworks with high precision and yield.
The synthesis of N-(< strong >furan - 2 - ylmethyl strong >) - 6 - ( strong > morpholin - 4 - yl strong >) pyrimidine - 4 - carboxamide involves multiple steps, each requiring careful optimization to ensure high product purity and yield. The use of protective groups to shield reactive sites during synthesis is often necessary to prevent unwanted side reactions. Additionally, purification techniques such as column chromatography must be employed to isolate the desired product from impurities.
The pharmacokinetic properties of N-(< strong >furan - 2 - ylmethyl strong >) - 6 - ( strong > morpholin - 4 - yl strong >) pyrimidine - 4 - carboxamide are also critical factors that must be considered during drug development. Studies have shown that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Therefore, careful optimization is necessary to ensure that the compound exhibits favorable pharmacokinetic properties suitable for clinical use.
In conclusion, N-(< strong >furan - 2 - ylmethyl strong >) - 6 - ( strong > morpholin - 4 - yl strong >) pyrimidine - 4 - carboxamide (CAS No. 1905182-84-4) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at modulating kinase activity and treating various diseases.
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